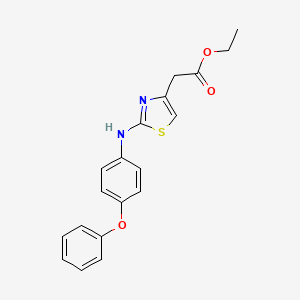
Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate is a chemical compound with the molecular formula C16H17NO3 . It is a derivative of phenoxy acetamide .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of phenoxy acetamide derivatives involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research conducted by DyaveGowda et al. (2002) detailed the crystal structure of a related compound, providing insights into its molecular arrangement and emphasizing the importance of intra- and intermolecular hydrogen bonding for stability. This foundational knowledge is crucial for understanding how modifications in the compound's structure could affect its applications (DyaveGowda et al., 2002).
Synthesis and Antimicrobial Activity
Wardkhan et al. (2008) explored synthetic approaches for thiazoles and their derivatives, revealing methods that could potentially be applied to synthesize Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate derivatives with antimicrobial properties. This study highlights the compound's relevance in developing antimicrobial agents (Wardkhan et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Karabasanagouda et al. (2008) synthesized a series of thiazole derivatives, assessing their anti-inflammatory and antimicrobial effectiveness. Such studies suggest the potential of this compound derivatives in medical applications, particularly in treating inflammation and infection (Karabasanagouda et al., 2008).
Pharmacological Activities
Attimarad et al. (2017) investigated the anti-inflammatory, analgesic, and antioxidant activities of thiazole acetate derivatives, providing evidence of their potential therapeutic benefits. This study also performed molecular docking to predict interactions with biological targets, suggesting a methodological framework for evaluating the compound's biological activity (Attimarad et al., 2017).
Synthesis for Dual Hypoglycemic Agents
A report by Altowyan et al. (2022) on the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, for use as a precursor in dual hypoglycemic agents, demonstrates the broader applicability of such chemical structures in developing treatments for chronic conditions like diabetes (Altowyan et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-15-13-25-19(21-15)20-14-8-10-17(11-9-14)24-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSDNFQFKDFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
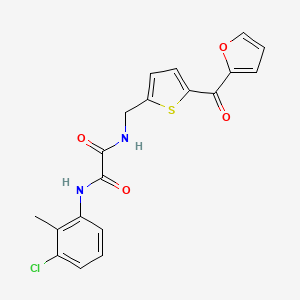

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)
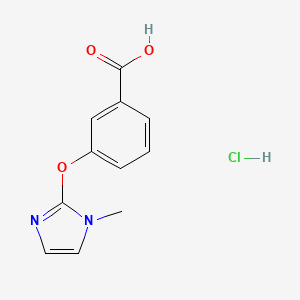
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
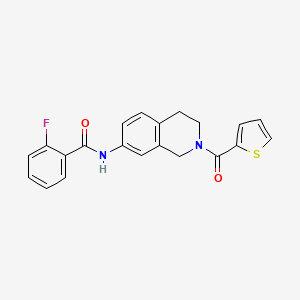
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)
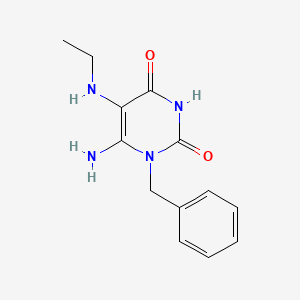

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
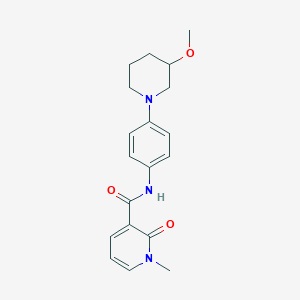
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
